1-methyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-phenyl-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
2-methyl-N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-5-phenylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c1-25-19(13-18(24-25)16-7-3-2-4-8-16)22(28)23-11-12-26-14-17-9-5-6-10-20(17)29-15-21(26)27/h2-10,13H,11-12,14-15H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYAZJJDUVLBWEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NCCN3CC4=CC=CC=C4OCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-phenyl-1H-pyrazole-5-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the core structures, such as the benzo[f][1,4]oxazepine and pyrazole rings, followed by their functionalization and coupling.
Preparation of Benzo[f][1,4]oxazepine: This can be synthesized by reacting 2-aminophenols with alkynones in 1,4-dioxane at elevated temperatures (around 100°C) .
Synthesis of Pyrazole Derivative: The pyrazole ring can be formed through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Coupling Reaction: The final step involves coupling the benzo[f][1,4]oxazepine derivative with the pyrazole derivative using appropriate coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-phenyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can be performed on the aromatic rings to introduce different substituents, enhancing the compound’s properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives and nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols.
Scientific Research Applications
Kappa Opioid Receptor Agonism
Research indicates that derivatives of this compound may act as kappa opioid receptor agonists. Kappa opioid receptors are involved in pain modulation and the regulation of mood and stress responses. The structural features of the compound suggest it may have analgesic properties without the side effects commonly associated with traditional opioids .
Antioxidant Activity
The compound exhibits potential antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. Antioxidants play a critical role in neutralizing free radicals, thereby protecting cells from damage. Studies have shown that compounds with similar structures effectively scavenge reactive oxygen species (ROS), indicating that this compound could be explored for therapeutic applications in neurodegenerative diseases .
Neuroprotective Effects
Given its antioxidant capabilities, there is potential for this compound to provide neuroprotective effects. Research has demonstrated that compounds targeting oxidative stress pathways can mitigate neuronal damage in conditions such as Alzheimer's disease and Parkinson's disease . The ability to influence these pathways makes it a candidate for further investigation in neuropharmacology.
Case Study 1: Pain Management
In a study exploring novel kappa opioid receptor agonists, derivatives of the compound were synthesized and tested for their analgesic effects in animal models. The results indicated significant pain relief comparable to existing medications but with fewer side effects, highlighting its potential as a safer alternative for chronic pain management .
Case Study 2: Neuroprotection in Animal Models
Another study investigated the neuroprotective effects of this compound in models of oxidative stress-induced neuronal injury. Results showed that treatment with the compound significantly reduced markers of oxidative damage and improved cognitive function in treated animals compared to controls .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[f][1,4]oxazepine and pyrazole moieties can bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, such as anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
Functional Group Impact on Properties
- Pyrazole Core Modifications: The target compound’s 1-methyl and 3-phenyl groups mirror substituents in ’s derivatives (e.g., 3a–3e), which exhibit yields of 62–71% and melting points ranging from 123–183 °C . Chlorine substituents in 3b and 3e increase molecular weight and lipophilicity (ClogP: ~3.5) compared to the target’s non-halogenated structure. Razaxaban’s 3-trifluoromethyl group enhances metabolic stability and binding affinity to factor Xa, suggesting that the target compound’s benzooxazepine may similarly optimize target engagement .
- Heterocyclic Linker Variations: The benzo[f]oxazepine in the target compound provides a seven-membered ring system, contrasting with the six-membered benzo[b][1,4]oxazin in ’s derivatives. This difference may influence solubility and conformational adaptability in biological environments .
Physicochemical Properties
- Melting points for pyrazole-carboxamides in correlate with substituent symmetry and hydrogen-bonding capacity, suggesting the target compound’s mp may fall between 130–180 °C .
Biological Activity
1-methyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-phenyl-1H-pyrazole-5-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and inflammatory diseases. This review synthesizes available research findings on its biological activity, including structure-activity relationships (SAR), pharmacological profiles, and case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzo[f][1,4]oxazepin core and a pyrazole moiety. Its molecular formula is with a molecular weight of 366.42 g/mol. The presence of multiple functional groups contributes to its diverse biological activities.
Antitumor Activity
Recent studies have shown that derivatives of the benzo[f][1,4]oxazepin structure exhibit significant antitumor properties, particularly in the context of acute myeloid leukemia (AML). For instance, compounds with similar structural motifs have been reported to induce differentiation in AML cell lines such as HL-60 and THP-1 by upregulating CD11b expression and decreasing cell proliferation .
| Compound | Activity | Mechanism |
|---|---|---|
| OXS003976 | Induces differentiation in AML | Upregulates CD11b expression |
| 1-methyl-N-(...) | Potentially similar effects | Needs further investigation |
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent is supported by its activity against receptor interacting protein 1 (RIP1), which is implicated in necroptosis and inflammation. In vitro studies demonstrated that compounds with similar oxazepin structures could suppress TNF-dependent cellular responses effectively . This suggests that 1-methyl-N-(...) may also exhibit anti-inflammatory properties through RIP1 inhibition.
Structure-Activity Relationship (SAR)
SAR studies are crucial for understanding how modifications to the chemical structure influence biological activity. The presence of specific substituents at the N-1 position and variations in the dihydrobenzo[f][1,4]oxazepin core have been shown to affect potency and selectivity towards targets like RIPK1 .
Key Findings from SAR Studies:
- Substituent Variations : Changing substituents at the 8-position of the oxazepine core significantly alters pharmacokinetic properties and biological activity.
- Potency Correlation : Compounds with lower clearance rates in vivo tend to exhibit higher potency against target kinases .
Clinical Trials
Several compounds derived from the oxazepin framework are currently undergoing clinical trials for conditions such as psoriasis and ulcerative colitis. For example, a compound similar to 1-methyl-N-(...) has shown promise in phase II clinical trials due to its ability to penetrate the blood-brain barrier and inhibit RIPK1 kinase effectively .
In Vivo Efficacy
In vivo studies on mice have demonstrated that certain analogs can significantly reduce tumor burden when administered at specific dosages. The pharmacokinetic profile revealed favorable absorption and distribution characteristics, which are critical for therapeutic efficacy .
Q & A
Basic: What are the key synthetic routes for this compound, and how are reaction conditions optimized?
Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of the pyrazole carboxamide core and subsequent coupling with the oxazepinone moiety. Key steps include:
- Amide bond formation : Coupling the pyrazole-5-carboxylic acid derivative with the ethylenediamine-linked oxazepinone intermediate using carbodiimide-based reagents (e.g., EDC/HOBt) under anhydrous conditions .
- Solvent selection : Polar aprotic solvents like DMF or acetonitrile are preferred for their ability to stabilize intermediates and enhance reaction efficiency .
- Catalysis : Palladium-based catalysts may be employed for Suzuki-Miyaura cross-coupling if aromatic halogen substituents are present .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) or recrystallization is used to isolate the final product. Yield optimization requires precise control of temperature (60–80°C) and reaction time (12–24 hours) .
Basic: How is the molecular structure confirmed, and what analytical techniques are critical?
Answer:
Structural confirmation relies on a combination of spectroscopic and crystallographic methods:
- NMR spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks, with characteristic peaks for the oxazepinone carbonyl (~170 ppm) and pyrazole protons (δ 6.5–7.5 ppm) .
- Mass spectrometry (HRMS) : Accurate mass measurements verify the molecular formula (e.g., [M+H]⁺ ion at m/z 464.1822 for C₂₄H₂₃N₄O₃) .
- X-ray crystallography : Resolves bond lengths (e.g., C=O in oxazepinone: 1.21 Å) and dihedral angles to confirm stereochemistry .
Basic: What strategies ensure purity assessment and reproducibility in synthesis?
Answer:
- HPLC : Reverse-phase C18 columns (gradient: 10–90% acetonitrile in water) with UV detection (λ = 254 nm) assess purity (>95% required for biological testing) .
- TLC monitoring : Silica plates (ethyl acetate/hexane) track reaction progress, with Rf values compared to standards .
- Elemental analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (±0.4%) .
Advanced: How can structure-activity relationship (SAR) studies be designed to improve biological activity?
Answer:
- Core modifications : Introduce electron-withdrawing groups (e.g., -F, -CF₃) to the oxazepinone ring to enhance metabolic stability .
- Substituent variation : Replace the phenyl group on the pyrazole with heteroaromatic rings (e.g., pyridine) to modulate solubility and target binding .
- Docking studies : Use software like AutoDock to predict interactions with biological targets (e.g., kinase domains). Validate with mutagenesis assays to identify critical binding residues .
Advanced: How should researchers resolve contradictions in reported biological activity data?
Answer:
- Replicate assays : Test the compound in standardized models (e.g., NIH3T3/TPR-Met for kinase inhibition) to confirm activity .
- Control variables : Ensure consistent cell passage numbers, serum concentrations, and incubation times across studies .
- Orthogonal validation : Cross-check results using SPR (surface plasmon resonance) for binding affinity and Western blotting for downstream signaling effects .
Advanced: What in vivo models are suitable for pharmacokinetic and efficacy studies?
Answer:
- Rodent models : Administer the compound orally (10–50 mg/kg) to assess bioavailability and plasma half-life via LC-MS/MS .
- Xenograft models : Use U-87 MG glioblastoma cells implanted in nude mice to evaluate tumor growth inhibition. Monitor toxicity via body weight and organ histopathology .
- Metabolite profiling : Identify phase I/II metabolites using liver microsomes and human recombinant CYP enzymes .
Advanced: How can synthetic yield be improved while minimizing by-products?
Answer:
- Catalyst optimization : Replace Pd(PPh₃)₄ with XPhos Pd G3 for higher turnover in cross-coupling steps .
- Microwave-assisted synthesis : Reduce reaction time (e.g., from 24 hours to 30 minutes) for amide bond formation, improving yield by 15–20% .
- By-product analysis : Use LC-MS to identify dimers or hydrolysis products; adjust protecting groups (e.g., switch from Boc to Fmoc) to suppress side reactions .
Advanced: What strategies mitigate metabolic instability identified in preclinical studies?
Answer:
- Fluorine incorporation : Replace labile hydrogen atoms on the pyrazole or oxazepinone with fluorine to block CYP450-mediated oxidation .
- Prodrug design : Mask the carboxamide as an ester to improve oral absorption, with in vivo esterase cleavage releasing the active compound .
- Plasma protein binding (PPB) reduction : Introduce hydrophilic groups (e.g., -SO₃H) to lower PPB from 95% to 80%, increasing free drug concentration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
